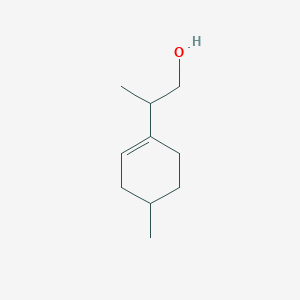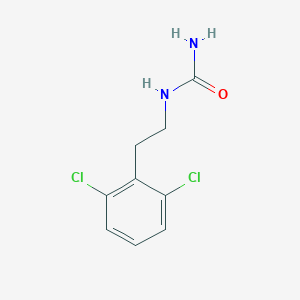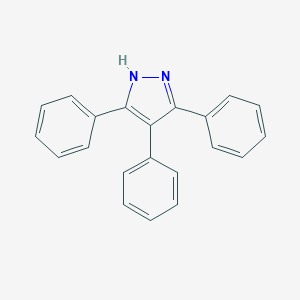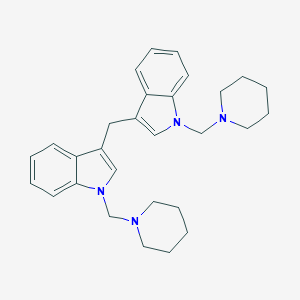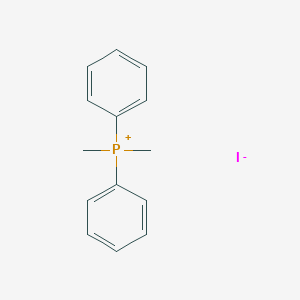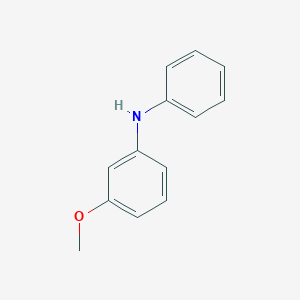
2,4-Disilapentane, 2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Disilapentane, 2,4-dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a member of the silapentane family and is known for its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of 2,4-Disilapentane, 2,4-dimethyl- is not fully understood. However, it is believed that the compound can act as a Lewis acid or a Brønsted acid due to the presence of the silicon atoms. This property makes it useful in various organic reactions.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2,4-Disilapentane, 2,4-dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Disilapentane, 2,4-dimethyl- in lab experiments is its unique chemical properties. It can act as both a Lewis acid and a Brønsted acid, making it useful in various organic reactions. Additionally, it is relatively non-toxic and does not have any significant adverse effects on human health. However, one of the limitations of using this compound is its high cost, which may limit its use in certain research fields.
Direcciones Futuras
There are several future directions for research involving 2,4-Disilapentane, 2,4-dimethyl-. One potential area of research is the development of new materials using silsesquioxanes. Additionally, further research could be done to explore the potential applications of 2,4-Disilapentane, 2,4-dimethyl- in the development of new catalysts for organic reactions. Finally, more studies could be done to investigate the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 2,4-Disilapentane, 2,4-dimethyl- is a unique chemical compound that has potential applications in various research fields. Its synthesis method is well-established, and it has been used in the development of new materials and catalysts for organic reactions. Although there is limited information available regarding its biochemical and physiological effects, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health. Overall, 2,4-Disilapentane, 2,4-dimethyl- is a promising compound that warrants further research in the future.
Métodos De Síntesis
The synthesis of 2,4-Disilapentane, 2,4-dimethyl- involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisilane with sodium hydride in the presence of a solvent such as tetrahydrofuran. The reaction yields the desired product in good yield and purity. This synthesis method has been widely used in the preparation of 2,4-Disilapentane, 2,4-dimethyl- for research purposes.
Aplicaciones Científicas De Investigación
2,4-Disilapentane, 2,4-dimethyl- has been used in various research fields due to its unique chemical properties. It has been used in the synthesis of novel materials such as silsesquioxanes, which have potential applications in the fields of electronics and optoelectronics. It has also been used as a building block in the synthesis of complex organic molecules. Additionally, 2,4-Disilapentane, 2,4-dimethyl- has been used in the development of new catalysts for organic reactions.
Propiedades
Número CAS |
18163-84-3 |
|---|---|
Nombre del producto |
2,4-Disilapentane, 2,4-dimethyl- |
Fórmula molecular |
C5H16Si2 |
Peso molecular |
130.33 g/mol |
InChI |
InChI=1S/C5H14Si2/c1-6(2)5-7(3)4/h5H2,1-4H3 |
Clave InChI |
PTQFHZAGGNQPDA-UHFFFAOYSA-N |
SMILES |
C[Si](C)C[Si](C)C |
SMILES canónico |
C[Si](C)C[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



